

## Fexuprazan Hydrochloride: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fexuprazan hydrochloride, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal disorders. Developed by the South Korean pharmaceutical company Daewoong Pharmaceutical, Fexuprazan offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), leading to a rapid and sustained suppression of gastric acid. This technical guide provides an in-depth overview of the discovery and development timeline of Fexuprazan hydrochloride, detailing its mechanism of action, key preclinical and clinical milestones, and the experimental protocols that underpinned its evaluation.

### **Mechanism of Action**

Fexuprazan hydrochloride is a member of the P-CAB class of drugs that inhibit gastric acid secretion by competitively and reversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Unlike PPIs, which require activation in an acidic environment and form covalent bonds with the proton pump, Fexuprazan directly inhibits the pump without the need for acid-mediated activation.[1][2] This leads to a more rapid onset of action and sustained acid suppression.[2] Furthermore, Fexuprazan's metabolism is not significantly affected by CYP2C19 genetic polymorphisms, which can influence the efficacy of some PPIs.[2]



### **Discovery and Development Timeline**

The journey of Fexuprazan from a laboratory compound to a marketed drug has been marked by a series of key milestones, from its initial synthesis and preclinical evaluation to extensive clinical trials and global regulatory approvals.

### **Preclinical Development**

While the precise date of the initial synthesis of the Fexuprazan molecule (also known as DWP14012) is not publicly disclosed, the development program is understood to have commenced around 2008.[1] A key patent for the novel 4-methoxy pyrrole derivative was filed in 2016, indicating a significant step in its early development.[3] Preclinical studies involving animal models, such as rats and dogs, were conducted to assess the compound's pharmacokinetics, pharmacodynamics, and safety profile.[4][5] These studies demonstrated Fexuprazan's potent and dose-dependent inhibition of gastric acid secretion.[6] An indomethacin-induced hemorrhagic gastric ulcer model in male rats was one of the preclinical models used to evaluate its efficacy.[3]

### **Clinical Development**

Fexuprazan has undergone a rigorous clinical trial program to establish its efficacy and safety in humans.

- Phase 1: The first-in-human studies were conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of Fexuprazan in healthy male subjects. These studies confirmed its rapid absorption and sustained acid-suppressive effects.[7] A randomized, double-blind, placebo-controlled, single- and multiple-dose study involving Korean, Caucasian, and Japanese subjects showed that the gastric acid suppression was similar across these ethnicities.[8]
- Phase 2: A Phase 2 study further evaluated the efficacy and safety of Fexuprazan in patients with erosive esophagitis.[9]
- Phase 3: Multiple Phase 3 trials have been conducted to confirm the therapeutic efficacy and safety of Fexuprazan for various indications. A key trial (DW\_DWP14012301), initiated in December 2018 and completed in August 2019, was a randomized, double-blind, multicenter study comparing Fexuprazan with Esomeprazole in patients with erosive esophagitis.[10]



This study, conducted in 25 hospitals in Korea, demonstrated that Fexuprazan was non-inferior to Esomeprazole in healing erosive esophagitis.[10] Another Phase 3 trial (NCT04341454), which began in May 2020 and concluded in August 2021, assessed the efficacy and safety of Fexuprazan in patients with acute or chronic gastritis.[11][12]

### **Regulatory Milestones**

Following the successful completion of clinical trials, Daewoong Pharmaceutical has sought and obtained regulatory approval for Fexuprazan in numerous countries.



| Country/Region     | Event                                 | Date             |
|--------------------|---------------------------------------|------------------|
| South Korea        | New Drug Application (NDA) Submission |                  |
| Marketing Approval | December 2021[13]                     | _                |
| Philippines        | NDA Submission                        | _                |
| Marketing Approval | November 2022[14]                     | _                |
| Ecuador            | NDA Submission                        | May 2022[13]     |
| Marketing Approval | February 2023[14]                     |                  |
| Mexico             | NDA Submission                        | May 2022[13]     |
| Marketing Approval | October 2023[4]                       |                  |
| Chile              | NDA Submission                        | May 2022[13]     |
| Marketing Approval | March 2023[4]                         |                  |
| Peru               | NDA Submission                        | May 2022[13]     |
| Brazil             | NDA Submission                        | May 2022[15]     |
| Indonesia          | NDA Submission                        | May 2022[15]     |
| Thailand           | NDA Submission                        | May 2022[15]     |
| Colombia           | NDA Submission                        | January 2023[16] |
| Vietnam            | NDA Submission                        | January 2023[16] |
| Saudi Arabia       | NDA Submission                        | January 2023[16] |
| India              | Marketing Approval                    | January 2025[17] |

## Quantitative Data Summary Pharmacokinetic Properties



| Parameter                                   | Value               | Species | Study |
|---------------------------------------------|---------------------|---------|-------|
| Time to Maximum Plasma Concentration (Tmax) | 1.75 - 3.5 hours    | Human   | [5]   |
| Elimination Half-life                       | ~9.7 hours          | Human   | [5]   |
| Plasma Protein<br>Binding                   | 92.8% - 94.3%       | Human   | [5]   |
| Metabolism                                  | Primarily by CYP3A4 | Human   | [5]   |
| Oral Bioavailability (Predicted)            | 38.4% - 38.6%       | Human   | [4]   |

Clinical Efficacy: Erosive Esophagitis (Phase 3 vs.

Esomeprazole)

| Outcome              | Fexuprazan (40<br>mg) | Esomeprazole (40<br>mg) | Study   |
|----------------------|-----------------------|-------------------------|---------|
| Healing Rate at Week | 90.3%                 | 88.5%                   | [10]    |
| Healing Rate at Week | 99.1%                 | 99.1%                   | [2][10] |

Clinical Efficacy: Acute or Chronic Gastritis (Phase 3 vs.

Placebo)

| Outcome                                   | Fexuprazan<br>(20 mg q.d.) | Fexuprazan<br>(10 mg b.i.d.) | Placebo | Study |
|-------------------------------------------|----------------------------|------------------------------|---------|-------|
| Erosion<br>Improvement<br>Rate at 2 Weeks | 57.8%                      | 65.7%                        | 40.6%   | [12]  |
| Erosion Healing<br>Rate at 2 Weeks        | 54.9%                      | 57.8%                        | 39.6%   | [12]  |



# Experimental Protocols In Vitro H+/K+-ATPase Inhibition Assay (Representative Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a P-CAB like Fexuprazan on the H+/K+-ATPase enzyme, typically using a malachite green assay to measure phosphate release from ATP hydrolysis.

- 1. Preparation of H+/K+-ATPase Enriched Microsomes:
- Source: Gastric mucosa from a suitable animal model (e.g., rabbit or hog).[18]
- Procedure:
  - Homogenize gastric mucosal scrapings in an ice-cold buffer (e.g., 250 mM Sucrose, 2 mM HEPES, 1 mM EDTA, pH 7.4).
  - Perform differential centrifugation to isolate the microsomal fraction.
  - Further purify the H+/K+-ATPase enriched vesicles using a sucrose density gradient centrifugation.
  - Resuspend the final pellet, determine protein concentration, and store at -80°C.[18]
- 2. H+/K+-ATPase Activity Assay:
- Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the H+/K+-ATPase.
- Reagents:
  - Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 2 mM MgCl2).
  - ATP solution.
  - KCl solution.



- Fexuprazan stock solution (in DMSO).
- Malachite Green reagent (for Pi detection).
- Procedure:
  - Prepare serial dilutions of Fexuprazan.
  - In a 96-well plate, add the assay buffer, Fexuprazan dilution (or vehicle control), and the H+/K+-ATPase enriched microsomes.
  - Pre-incubate the plate at 37°C.
  - Initiate the reaction by adding a mixture of ATP and KCI.
  - Incubate at 37°C to allow for the enzymatic reaction.
  - Stop the reaction and add the Malachite Green reagent to develop color.
  - Measure the absorbance at approximately 620 nm.
  - Calculate the percent inhibition of H+/K+-ATPase activity by comparing the absorbance of the Fexuprazan-treated wells to the vehicle control.

### Clinical Trial Protocol: Phase 3 Study in Erosive Esophagitis (Representative)

This outlines the typical design of a Phase 3 clinical trial to evaluate the efficacy and safety of Fexuprazan in patients with erosive esophagitis.

- Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.[10]
- Participants: Adult patients with endoscopically confirmed erosive esophagitis (e.g., Los Angeles classification grades A-D).[1]
- Intervention:



- Test Group: Fexuprazan (e.g., 40 mg) administered orally once daily for a specified duration (e.g., 8 weeks).[10]
- Control Group: An active comparator, such as Esomeprazole (e.g., 40 mg), administered orally once daily.[10]
- Primary Endpoint: The proportion of patients with healed erosive esophagitis confirmed by endoscopy at the end of the treatment period (e.g., week 8).[10]
- Secondary Endpoints:
  - Healing rate at an earlier time point (e.g., week 4).[10]
  - Resolution of GERD-related symptoms (e.g., heartburn).
  - Assessment of quality of life using validated questionnaires.
- Safety Assessments: Monitoring and recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

### **Visualizations**











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Randomized Multicenter Study to Evaluate the Efficacy and Safety of Fexuprazan According to the Timing of Dosing in Patients With Erosive Esophagitis [jnmjournal.org]
- 2. droracle.ai [droracle.ai]
- 3. WO2023113487A1 Dosage regimen for fexuprazan injection composition Google Patents [patents.google.com]
- 4. Development of Physiologically Based Pharmacokinetic Model for Orally Administered Fexuprazan in Humans PMC [pmc.ncbi.nlm.nih.gov]
- 5. verification.fda.gov.ph [verification.fda.gov.ph]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Safety, tolerability, pharmacodynamics and pharmacokinetics of DWP14012, a novel potassium-competitive acid blocker, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics and pharmacokinetics of DWP14012 (fexuprazan) in healthy subjects with different ethnicities PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Randomized controlled trial to evaluate the efficacy and safety of fexuprazan compared with esomeprazole in erosive esophagitis PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Fexuprazan in Patients with Acute or Chronic Gastritis [gutnliver.org]
- 12. Efficacy and Safety of Fexuprazan in Patients with Acute or Chronic Gastritis [gutnliver.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CN112094219A Method for preparing intermediate of potassium ion competitive retarder - Google Patents [patents.google.com]



- 16. Fexuprazan hydrochloride Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Fexuprazan Hydrochloride: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569230#fexuprazan-hydrochloride-discovery-and-development-timeline]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com